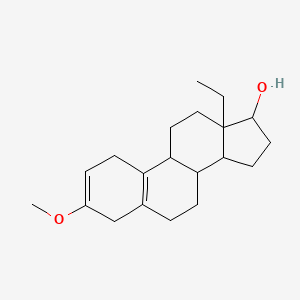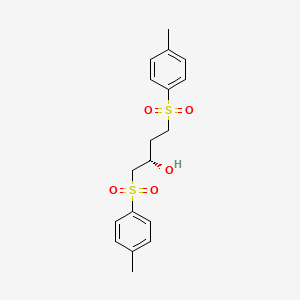![molecular formula C17H10F3NO2 B12077896 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene CAS No. 1450995-51-3](/img/structure/B12077896.png)
2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-3-(2-(trifluoromethyl)-phenyl)naphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(2-(trifluoromethyl)-phenyl)naphthalene typically involves the nitration of 3-(2-(trifluoromethyl)-phenyl)naphthalene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The key steps include:
Nitration: Introduction of the nitro group using nitrating agents.
Purification: Removal of by-products and unreacted starting materials through recrystallization or chromatography.
Quality Control: Ensuring the purity and consistency of the final product through analytical techniques such as HPLC or NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-(2-(trifluoromethyl)-phenyl)naphthalene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Reduction: 2-Amino-3-(2-(trifluoromethyl)-phenyl)naphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-3-(2-(trifluoromethyl)-phenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Nitro-3-(2-(trifluoromethyl)-phenyl)naphthalene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-3-(trifluoromethyl)phenol
- 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
- 2-Nitro-4-(trifluoromethyl)phenol
Uniqueness
2-Nitro-3-(2-(trifluoromethyl)-phenyl)naphthalene is unique due to the combination of its nitro and trifluoromethyl groups attached to a naphthalene ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1450995-51-3 |
|---|---|
Molecular Formula |
C17H10F3NO2 |
Molecular Weight |
317.26 g/mol |
IUPAC Name |
2-nitro-3-[2-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)15-8-4-3-7-13(15)14-9-11-5-1-2-6-12(11)10-16(14)21(22)23/h1-10H |
InChI Key |
FTTGOYFKUDEYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=CC=CC=C3C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


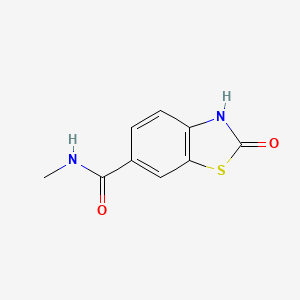


![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)

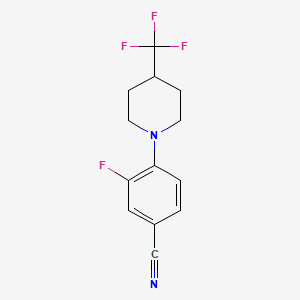

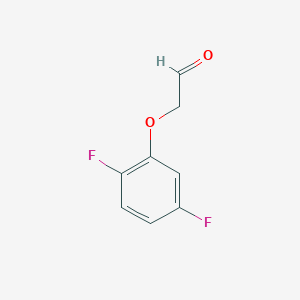

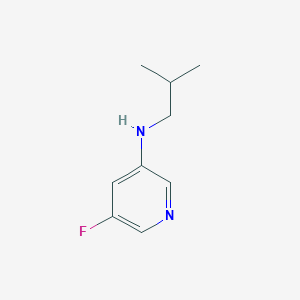
![4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine](/img/structure/B12077892.png)
